2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA9 targeting

Sulfonamide-based CA inhibitors often exhibit pan-isoform activity, limiting assay specificity in tumor-associated CA9 research. This ortho-aminomethylphenol derivative addresses this gap with a distinct phenol-based pharmacophore, delivering measurable CA9 inhibition (Ki=1.60 μM) and >62-fold selectivity over cytosolic CA2. The non-chiral scaffold with three H-bond donors and four acceptors supports straightforward SAR expansion. • CA9 Ki = 1.60 μM; CA2 Ki > 100 μM (stopped-flow assay) • >62-fold isoform selectivity window validated against CA1/CA2/CA9 • Non-hazardous for DOT/IATA transport; ≥95% purity bulk supply available

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B12109005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CNCCCO
InChIInChI=1S/C11H17NO3/c1-15-10-5-2-4-9(11(10)14)8-12-6-3-7-13/h2,4-5,12-14H,3,6-8H2,1H3
InChIKeyKWBMGAPAKLYVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol: Identity, Physicochemical Profile & Procurement


2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol (CAS 1042573-74-9) is a synthetic ortho-aminomethylphenol derivative with molecular formula C11H17NO3 and molecular weight 211.26 g/mol [1]. The compound features a phenolic core bearing a 6-methoxy substituent and a 2-aminomethyl group N-substituted with a 3-hydroxypropyl chain, yielding a non-chiral structure with three hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 1.1, and a topological polar surface area of 61.7 Ų [1]. It is commercially supplied at ≥95% purity by multiple vendors including AKSci and Leyan, with recommended long-term storage in a cool, dry place, and is classified as non-hazardous for DOT/IATA transport . The compound belongs to the broader class of phenolic carbonic anhydrase inhibitors, a group distinct from classical sulfonamide-based inhibitors in both binding mechanism and isoform selectivity profile [2].

Why Substitution Fails for 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol


Within the C11H17NO3 aminomethylphenol family, the precise pattern of ring substitution dictates both biological target affinity and isoform selectivity in ways that cannot be predicted from gross structural similarity alone. The 6-methoxy-2-aminomethyl substitution pattern of the target compound produces a measurable carbonic anhydrase IX (CA9) inhibition constant (Ki = 1.60 μM) accompanied by >62-fold selectivity over the ubiquitous cytosolic isoform CA2 (Ki > 100 μM) [1]. In contrast, the 4-methoxy positional isomer (2-{[(3-hydroxypropyl)amino]methyl}-4-methoxyphenol, CAS 1042533-66-3) loses this selectivity signature, displaying only weak inhibition of CA1 (Ki > 10 μM) and CA2 (Ki > 100 μM) under comparable assay conditions [2]. Even substitution at the 5-position redirects target engagement entirely, with 5-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenol (CAS 1038277-90-5) reported as a nanomolar PHD2 inhibitor (IC50 = 1.60 nM) rather than a CA ligand [3]. These divergent pharmacology profiles demonstrate that methoxy positional isomerism within this scaffold is not a trivial perturbation—it fundamentally alters the biological target landscape, making generic substitution of one isomer for another scientifically indefensible without explicit experimental validation in the end-user's assay system.

Quantitative Differentiation: 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol vs. Analogs


CA9/CA2 Selectivity: 6-Methoxy vs. 4-Methoxy Isomer

The target compound exhibits measurable inhibition of human carbonic anhydrase IX (CA9), a tumor-associated isoform, with a Ki of 1.60 × 10³ nM (1.60 μM), while showing negligible activity against the ubiquitous cytosolic isoform CA2 (Ki > 1.00 × 10⁵ nM, i.e., >100 μM), yielding a CA2/CA9 selectivity ratio exceeding 62-fold [1]. In contrast, the 4-methoxy positional isomer (2-{[(3-hydroxypropyl)amino]methyl}-4-methoxyphenol) does not discriminate between CA isoforms, with Ki values >1.00 × 10⁴ nM (>10 μM) against CA1 and >1.00 × 10⁵ nM (>100 μM) against CA2, and no reported CA9 activity, indicating that the 6-methoxy substitution pattern is a critical determinant of both CA9 affinity and isoform selectivity [2].

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA9 targeting

Divergent Target Engagement: CA vs. PHD2 Inhibition

Positional isomerism of the methoxy group on the aminomethylphenol scaffold produces a stark divergence in primary pharmacological target. The target compound (6-methoxy) engages carbonic anhydrase isoforms with Ki values in the low micromolar range (CA9 Ki = 1.60 μM; CA1 Ki = 7.97 μM) [1]. In contrast, the 5-methoxy positional isomer (5-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenol, CAS 1038277-90-5) is reported as a potent inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2) with an IC50 of 1.60 nM, measured in a biochemical assay using FLAG-tagged PHD2 expressed in baculovirus-infected insect sf9 cells [2]. This represents a >1,000-fold shift in potency against entirely different enzyme families, driven solely by repositioning the methoxy substituent from the 6- to the 5-position of the phenolic ring.

Target engagement divergence Positional isomer pharmacology PHD2 vs. carbonic anhydrase

Physicochemical Profiles: LogP and TPSA Across Isomers

Although all C11H17NO3 positional isomers share identical molecular formula and molecular weight, the spatial arrangement of the methoxy and aminomethyl substituents produces measurable differences in computed physicochemical descriptors relevant to membrane permeability and solubility. The target compound (6-methoxy-2-aminomethyl) has a computed XLogP3 of 1.1, a topological polar surface area (TPSA) of 61.7 Ų, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 [1]. The 4-methoxy positional isomer (CAS 1042533-66-3) does not have publicly available computed XLogP3 or TPSA data in PubChem as of the search date, and vendor-predicted density and boiling point values for the 2-hydroxypropyl analog (CAS 1154997-16-6) are not available, limiting quantitative physicochemical comparison [2]. The predicted density of the target compound is 1.148 ± 0.06 g/cm³ with a predicted boiling point of 372.5 ± 37.0 °C , though these predicted values currently lack published comparator data for the positional isomers.

Lipophilicity TPSA Drug-likeness parameters

Purity Specifications and Vendor Availability Across Isomers

The target compound is commercially available from multiple suppliers at a standardized minimum purity specification of 95%, with CAS 1042573-74-9 explicitly assigned and verified by vendor Certificate of Analysis upon request . The 5-methoxy positional isomer (CAS 1038277-90-5) is also available at 95% purity from overlapping vendors including AKSci and Bidepharm . The 2-hydroxypropyl chain isomer (2-{[(2-hydroxypropyl)amino]methyl}-6-methoxyphenol, CAS 1154997-16-6) is listed at 95% purity from Leyan . The 4-methoxy isomer (CAS 1042533-66-3) is available at 95% purity from AKSci and Leyan . The 2-{[(3-hydroxypropyl)amino]methyl}phenol analog lacking the methoxy group (CAS not specified in vendor listings, MW 181.23 g/mol) is also commercially supplied [1]. All listed isomers share a common 95% minimum purity specification, meaning purity alone does not differentiate procurement choice; the CAS number verification against the intended positional isomer is the critical quality control step.

Chemical procurement Purity specifications Supplier comparison

Research Applications for 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol


CA9 Inhibitor Screening and Probe Development

The target compound's measurable CA9 inhibition (Ki = 1.60 μM) combined with >62-fold selectivity over CA2 makes it suitable as a starting scaffold for medicinal chemistry campaigns targeting the tumor-associated CA9 isoform. The phenol-based inhibition mechanism, which differs from the zinc-coordinating sulfonamide class, offers an alternative pharmacophore for developing CA9-selective probes where sulfonamide-based inhibitors have failed due to pan-isoform activity [1]. Users should verify isoform selectivity in their own assay panel, as the available data cover only CA1, CA2, and CA9 among the 15 human CA isoforms [1].

SAR of Methoxy Positional Isomerism in CA Inhibitors

The divergent CA inhibition profiles of the 6-methoxy (CA9-active) vs. 4-methoxy (CA-inactive) positional isomers provide a defined chemical biology tool pair for dissecting the structural determinants of phenolic CA inhibitor binding. Researchers can use the target compound and the 4-methoxy isomer (CAS 1042533-66-3) as matched molecular pairs to probe how methoxy position affects hydrogen-bonding networks and hydrophobic contacts in the CA active site [1][2]. This application is directly supported by the quantitative Ki differences documented in Section 3, Evidence Item 1.

PHD2 Inhibitor Screening Negative Control

Given that the 5-methoxy positional isomer (CAS 1038277-90-5) is a potent PHD2 inhibitor (IC50 = 1.60 nM) while the 6-methoxy target compound engages carbonic anhydrases with μM affinity, the target compound serves as a structurally matched negative control for validating PHD2 assay specificity [3]. Its lack of reported PHD2 activity at concentrations that produce CA9 inhibition makes it valuable for counter-screening in HIF-prolyl hydroxylase inhibitor discovery programs [3].

Phenolic CA Inhibitor Reference Standard for Selectivity Panels

As a member of the non-classical, phenol-based CA inhibitor class with documented activity against CA1 (Ki = 7.97 μM) and CA9 (Ki = 1.60 μM) but not CA2 (Ki > 100 μM), the target compound can be incorporated into isoform selectivity panels alongside reference phenols such as phenol itself (Ki range 2.7–11.5 μM against CA I–IV) and clioquinol (Ki = 2.33 μM) to benchmark novel phenolic CA inhibitor candidates [1][4]. The availability of quantitative Ki data under standardized stopped-flow assay conditions facilitates direct cross-study comparisons [1].

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